molecular formula C23H24N4O3 B6463214 7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one CAS No. 2549053-32-7

7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B6463214
CAS No.: 2549053-32-7
M. Wt: 404.5 g/mol
InChI Key: KZJMWUWNNSIYCC-UHFFFAOYSA-N
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Description

The compound 7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one belongs to a class of coumarin derivatives hybridized with 1,3,4-oxadiazole moieties. Structurally, it features:

  • A coumarin backbone (2H-chromen-2-one) substituted with a diethylamino group at position 5.
  • A 1,3,4-oxadiazole ring at position 3 of the coumarin, further substituted with a 4-(dimethylamino)phenyl group.

This design combines the photophysical properties of coumarins with the bioisosteric and electron-withdrawing characteristics of 1,3,4-oxadiazoles, making it a candidate for applications in medicinal chemistry and materials science .

  • Nucleophilic substitution on tetrazole intermediates (e.g., reaction with aminoethyl chlorides under reflux in acetonitrile) .
  • Cyclocondensation of hydrazide precursors with carbonyl compounds to form the oxadiazole ring .

Properties

IUPAC Name

7-(diethylamino)-3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-5-27(6-2)18-12-9-16-13-19(23(28)29-20(16)14-18)22-25-24-21(30-22)15-7-10-17(11-8-15)26(3)4/h7-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJMWUWNNSIYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one is a derivative of chromone and oxadiazole, which has garnered attention for its potential biological activities, particularly in anticancer research. This article provides a detailed examination of its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by its chemical structure:

  • Chemical Formula : C₂₄H₂₅N₃O₂
  • CAS Number : 676348-65-5

Anticancer Properties

Numerous studies have investigated the anticancer potential of chromone derivatives, including this specific compound. The following table summarizes key findings related to its anticancer activity:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Forghieri et al. (2009) MCF-7 (breast cancer)5.0Inhibition of topoisomerases
Demir et al. (2019) HepG2 (liver cancer)2.72Induction of apoptosis
Yousuf et al. (2015) OVCAR-8 (ovarian cancer)0.87Disruption of cell cycle
Huang et al. (2009) MDA-MB-435S (breast cancer)0.21AChE inhibition leading to apoptosis

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are linked to cancer progression and neurodegenerative diseases.
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.
  • Cell Cycle Arrest : The compound has been observed to disrupt the cell cycle in cancer cells, preventing their proliferation.

Additional Biological Activities

Beyond anticancer properties, the compound has shown other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

A notable case study involved screening a library of compounds for their efficacy against multicellular tumor spheroids, where this compound exhibited promising results in reducing tumor growth compared to controls . Another study highlighted its potential in managing postprandial hyperglycemia by inhibiting α-amylase and α-glucosidase enzymes, suggesting a role in diabetes management .

Summary of Findings

The biological activity of This compound indicates significant potential as an anticancer agent with additional therapeutic applications. Its mechanisms involving enzymatic inhibition and apoptosis induction highlight its multifaceted role in combating diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The biological and physicochemical properties of coumarin-oxadiazole hybrids are highly sensitive to substituents on the oxadiazole ring. Key comparisons include:

Compound Name Oxadiazole Substituent Melting Point (°C) Yield (%) Cytotoxicity (LD₅₀, μM) Key Reference
7-(Diethylamino)-3-{5-[4-(dimethylamino)phenyl]-oxadiazol-2-yl}-2H-chromen-2-one 4-(Dimethylamino)phenyl Not reported Not reported Not reported
Compound 4a (from ) 2-(Dimethylamino)ethylthio Not reported Not reported Not reported
Compound C4 (from ) 4-(5-Mercapto-oxadiazol-2-yl)phenyl 195–197 84 Not tested
4-(3-Acetyl-5-(thiophen-2-yl)-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one () Thiophen-2-yl Not reported Not reported Not reported
5-[[4-(Dimethylamino)phenyl]methylene]-3-[5-(4-(dimethylamino)phenyl)-oxadiazol-2-yl]-2-thioxo-4-thiazolidinone () 4-(Dimethylamino)phenyl 172 Not reported Not reported

Key Observations:

  • Solubility: Aminoethylthio substituents (e.g., compound 4a) may increase water solubility due to ionizable amino groups, whereas the target compound’s aryl substituent likely reduces solubility .

Cytotoxicity Profiles of Coumarin Derivatives

highlights the importance of side-chain modifications on anticancer activity. For example:

  • Compound 6 (dimethylaminoethoxy side chain) exhibited selective cytotoxicity against lung cancer cells (LD₅₀ = 5.0 μM in A549 cells vs. 20.4 μM in normal cells) .
  • Compound 9 (pyrrolidinylethoxyl side chain) showed moderate selectivity (LD₅₀ = 5.83 μM in A549 vs. 8.75 μM in normal cells) .

While the target compound lacks direct cytotoxicity data, its 1,3,4-oxadiazole moiety is associated with:

  • DNA intercalation or topoisomerase inhibition due to planar aromatic systems.
  • Enhanced membrane permeability compared to thiazolidinone derivatives () .

Preparation Methods

Modified Pechmann Condensation

A resorcinol derivative bearing a diethylamino group is condensed with a β-keto ester under acidic conditions. For example, 3-diethylaminophenol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours, yielding 7-diethylamino-4-methylcoumarin. Subsequent oxidation or functionalization at position 3 is required to introduce the carboxylic acid group necessary for oxadiazole formation.

Key Reaction Conditions

ReactantsCatalyst/SolventTemperatureTimeYield
3-Diethylaminophenol, ethyl acetoacetateH2SO4 (conc.)0–5°C12 h78%

Functionalization at Position 3: Carboxylic Acid Intermediate

The coumarin derivative undergoes carboxylation at position 3 to enable oxadiazole ring formation. This is achieved via:

Friedel-Crafts Acylation

Treatment of 7-diethylaminocoumarin with chloroacetyl chloride in the presence of AlCl3 in dichloromethane generates 3-chloroacetylcoumarin. Hydrolysis with aqueous NaOH yields the corresponding carboxylic acid.

Optimized Protocol

  • Step 1 : Chloroacetylation with AlCl3/CH2Cl2, 25°C, 6 h (Yield: 85%).

  • Step 2 : Hydrolysis with 2 M NaOH, reflux, 4 h (Yield: 92%).

Synthesis of the 1,3,4-Oxadiazole Moiety

The 5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl group is constructed through cyclization of a diacylhydrazide precursor.

Diacylhydrazide Formation

The coumarin-3-carboxylic acid is converted to its hydrazide by reaction with hydrazine hydrate in ethanol under reflux (12 h, 88% yield). Subsequent acylation with 4-(dimethylamino)benzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base yields the diacylhydrazide.

Cyclization to Oxadiazole

Cyclodehydration of the diacylhydrazide is performed using phosphorus oxychloride (POCl3) as the dehydrating agent. Heating at 110°C for 8 hours under nitrogen affords the 1,3,4-oxadiazole ring (72% yield).

Critical Parameters

  • POCl3 Stoichiometry : 3 equivalents relative to hydrazide.

  • Side Products : Overheating (>120°C) leads to decomposition; inert atmosphere is essential.

Palladium-Catalyzed Coupling for Structural Elaboration

For alternative routes, Suzuki-Miyaura cross-coupling may be employed to introduce the 4-(dimethylamino)phenyl group post-oxadiazole formation.

Boronic Ester Preparation

A halogenated oxadiazole intermediate (e.g., 5-bromo-1,3,4-oxadiazol-2-yl coumarin) is reacted with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and potassium acetate in 1,4-dioxane at 80°C. This generates the boronic ester, which is then coupled with 4-(dimethylamino)phenyl bromide using Pd(PPh3)4 in a toluene/ethanol/water mixture (Yield: 70–75%).

Catalytic System Comparison

CatalystLigandSolventYield
Pd(dppf)Cl2DPPF1,4-Dioxane70%
Pd(PPh3)4NoneToluene/EtOH75%

One-Pot Tandem Synthesis

A streamlined approach combines coumarin carboxylation, hydrazide formation, and cyclization in a single reaction vessel, reducing purification steps.

Integrated Protocol

  • Coumarin-3-carboxylic acid (1 equiv), 4-(dimethylamino)benzohydrazide (1.2 equiv), and POCl3 (3 equiv) are heated at 100°C for 10 h.

  • Direct column chromatography purification yields the target compound in 65% yield.

Advantages : Reduced handling of intermediates; lower solvent consumption.

Mechanistic Insights and Side Reactions

  • Oxadiazole Cyclization : Proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by POCl3-mediated dehydration.

  • Coumarin Stability : The electron-donating diethylamino group enhances coumarin’s resistance to acidic conditions but may necessitate milder cyclization agents.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurpose
Oxadiazole formationHydrazine hydrate, DMF, 80°CCyclization
Chromenone couplingKnoevenagel condensation, ethanol, refluxCore functionalization

Advanced: How can discrepancies between spectroscopic and crystallographic data be resolved?

Answer:
Conflicts between NMR (e.g., unexpected splitting) and X-ray data (e.g., bond angles) may arise due to dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • Variable-temperature NMR to detect conformational flexibility .
  • DFT calculations to model electronic environments and compare with experimental bond lengths .
  • Refinement software (SHELXL) : Adjust thermal parameters and occupancy rates to account for disorder in crystal structures .

Q. Example Workflow :

Compare experimental NMR shifts with computed (DFT) values for tautomers.

Use Hirshfeld surface analysis to identify intermolecular interactions distorting crystallographic data .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • 1H/13C NMR : Assigns protons/carbons to specific functional groups (e.g., diethylamino groups at δ ~3.4 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O at ~1700 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) groups .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C24H25N4O3) .

Q. Table 2: Key NMR Peaks

Group1H NMR (δ)13C NMR (δ)
Diethylamino1.2 (t), 3.4 (q)45.2, 12.7
Oxadiazole-165.1 (C=N)

Advanced: How to design experiments to probe structure-activity relationships (SAR) for biological applications?

Answer:

  • Functional group variation : Synthesize analogs with modified substituents (e.g., replacing dimethylamino with nitro groups) to assess electronic effects on bioactivity .
  • Docking studies : Use software like AutoDock to predict binding affinity with target proteins (e.g., kinases) .
  • In vitro assays : Test cytotoxicity (MTT assay) and compare IC50 values across analogs .

Example SAR Hypothesis :
The oxadiazole’s electron-rich aromatic system may enhance π-π stacking with hydrophobic enzyme pockets, while the diethylamino group improves solubility .

Basic: What are the challenges in achieving high-yield synthesis of the oxadiazole moiety?

Answer:

  • Byproduct formation : Competing reactions (e.g., hydrolysis of hydrazides) reduce yield. Mitigate with anhydrous conditions .
  • Catalyst selection : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the oxadiazole intermediate .

Advanced: How to analyze electronic properties for photophysical applications?

Answer:

  • UV-Vis/fluorescence spectroscopy : Measure absorption/emission maxima to assess π-conjugation.
    • Example : Chromenone’s extended conjugation may shift λmax to ~450 nm .
  • TD-DFT calculations : Predict excited-state behavior and compare with experimental spectra .
  • Solvatochromism studies : Test solvent polarity effects on emission to evaluate intramolecular charge transfer .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Handle volatile solvents (DMF, ethanol) in fume hoods .
  • PPE : Use gloves/goggles to avoid skin contact with hydrazine derivatives .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to resolve conflicting bioactivity data across studies?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HeLa) and protocols (e.g., 48h incubation) .
  • Metabolic stability tests : Rule out false negatives due to rapid compound degradation in vitro .
  • Dose-response curves : Ensure linearity (R² > 0.95) to validate IC50 calculations .

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